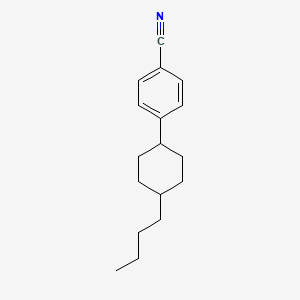

4-(trans-4-Butylcyclohexyl)benzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-butylcyclohexyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N/c1-2-3-4-14-5-9-16(10-6-14)17-11-7-15(13-18)8-12-17/h7-8,11-12,14,16H,2-6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYAVXASAKUOZJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40886421 | |

| Record name | Benzonitrile, 4-(trans-4-butylcyclohexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40886421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61204-00-0 | |

| Record name | Benzonitrile, 4-(trans-4-butylcyclohexyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061204000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 4-(trans-4-butylcyclohexyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzonitrile, 4-(trans-4-butylcyclohexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40886421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(4-butylcyclohexyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Fundamental Properties of 4-(trans-4-Butylcyclohexyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(trans-4-Butylcyclohexyl)benzonitrile is a calamitic (rod-shaped) liquid crystal that has garnered significant interest in materials science and optoelectronics. Its unique molecular structure, consisting of a polar benzonitrile head group and a nonpolar butylcyclohexyl tail, gives rise to its mesogenic properties, particularly a nematic liquid crystal phase over a specific temperature range. This technical guide provides a comprehensive overview of its fundamental chemical, physical, and liquid crystalline properties, along with detailed experimental protocols for its characterization. While its primary applications are in liquid crystal displays (LCDs), this document also explores its potential, albeit less documented, relevance in other scientific domains.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[1] It is insoluble in water but soluble in common organic solvents such as toluene and dichloromethane.[1]

| Property | Value | Reference |

| Chemical Formula | C₁₇H₂₃N | [2] |

| Molecular Weight | 241.38 g/mol | [2] |

| CAS Number | 61204-00-0 | [2] |

| Appearance | White to off-white solid/powder/crystals | [1] |

| Melting Point | 41-45 °C | [3] |

| Boiling Point | 382.3 °C at 760 mmHg (estimated) | [1] |

| Density | 0.98 g/cm³ (estimated) | [1] |

| Solubility | Insoluble in water; Soluble in toluene, dichloromethane | [1] |

Liquid Crystalline Properties

The most notable characteristic of this compound is its behavior as a nematic liquid crystal.[4] In the nematic phase, the constituent molecules lack positional order but tend to align along a common direction, known as the director. This long-range orientational order is responsible for the material's anisotropic properties.[5]

| Property | Value | Reference |

| Mesophase Behavior | Nematic (N) | [3] |

| Crystal to Nematic Transition (T_CN) | 41 °C | [3] |

| Nematic to Isotropic Transition (T_NI) | 41 °C | [3] |

Experimental Protocols

Synthesis of 4-(trans-4-Alkylcyclohexyl)benzonitriles

Illustrative Synthesis Workflow:

Caption: General synthetic workflow for 4-(trans-4-alkylcyclohexyl)benzonitriles.

Characterization of Liquid Crystalline Phases

1. Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the phase transition temperatures and associated enthalpy changes of liquid crystals.

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrumentation: A differential scanning calorimeter is used. The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

-

Experimental Conditions:

-

Temperature Program: The sample is typically heated and cooled at a constant rate (e.g., 5-10 °C/min) over a temperature range that encompasses all expected phase transitions.

-

Atmosphere: The experiment is usually conducted under an inert atmosphere, such as nitrogen, to prevent oxidation.

-

-

Data Analysis: The phase transition temperatures are identified as the onset or peak of the endothermic or exothermic peaks in the DSC thermogram. The enthalpy of each transition (ΔH) is calculated by integrating the area under the corresponding peak.

2. Polarized Optical Microscopy (POM)

POM is used to visually identify and characterize the textures of liquid crystalline phases.

-

Sample Preparation: A small amount of the compound is placed on a clean glass slide and covered with a coverslip. The slide is then placed on a hot stage to control the temperature.

-

Instrumentation: A polarizing optical microscope equipped with a hot stage and a camera is used. The sample is placed between two crossed polarizers.

-

Procedure: The sample is heated and cooled while observing the changes in texture through the microscope. The characteristic textures of the nematic phase (e.g., Schlieren or marbled textures) are observed and recorded at different temperatures.

Experimental Workflow for Liquid Crystal Characterization:

Caption: Workflow for characterizing the liquid crystalline properties.

Spectroscopic Characterization

1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: For a solid sample, a KBr pellet is typically prepared. A small amount of the sample is mixed with dry KBr powder and pressed into a thin, transparent pellet.

-

Instrumentation: An FTIR spectrometer is used.

-

Data Acquisition: The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Expected Absorptions:

-

C≡N stretch: A sharp, intense peak around 2227 cm⁻¹.

-

C-H stretches (aliphatic): Peaks in the range of 2850-2950 cm⁻¹.

-

C-H stretches (aromatic): Peaks in the range of 3000-3100 cm⁻¹.

-

C=C stretches (aromatic): Peaks in the range of 1450-1600 cm⁻¹.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure.

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: A high-resolution NMR spectrometer.

-

¹H NMR: Provides information about the number and types of protons and their connectivity.

-

¹³C NMR: Provides information about the number and types of carbon atoms. 13C NMR spectra for this compound are available in public databases.[2]

Applications and Future Directions

The primary application of this compound and related compounds is in the formulation of liquid crystal mixtures for display technologies.[1][7] The nematic phase and its response to an electric field are the key properties exploited in twisted nematic (TN) and other types of LCDs.

The benzonitrile moiety is present in various drug molecules.[8] However, there is limited publicly available information on the specific biological activities or drug development applications of this compound. Further research could explore potential applications in areas such as:

-

Drug Delivery: The liquid crystalline properties could be investigated for the formulation of novel drug delivery systems.

-

Biosensing: The anisotropic environment of the liquid crystal phase could be utilized for the development of sensitive biosensors.

Logical Relationship of Properties to Applications:

Caption: Relationship between properties and applications.

Conclusion

This compound is a well-characterized nematic liquid crystal with established applications in display technology. Its fundamental properties have been extensively studied, and standard experimental protocols for its characterization are well-defined. While its direct role in drug development is not currently established, its unique combination of liquid crystalline behavior and a biologically relevant functional group suggests potential for future exploration in biomedical applications. This guide provides a solid foundation for researchers and scientists working with or interested in this versatile molecule.

References

- 1. Buy trans-4-(4-Pentylcyclohexyl)benzonitrile | 61204-01-1 [smolecule.com]

- 2. This compound | C17H23N | CID 109062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. SYNTHON Chemicals Shop | trans-4-(4´-n-Butylcyclohexyl)benzonitrile | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]

- 4. SYNTHON Chemicals Shop | 4-(trans-4´-n-Propylcyclohexyl)benzonitrile | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]

- 5. ossila.com [ossila.com]

- 6. researchgate.net [researchgate.net]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. jocpr.com [jocpr.com]

In-Depth Technical Guide: Physicochemical Characteristics of 4-(trans-4-Butylcyclohexyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(trans-4-Butylcyclohexyl)benzonitrile is a liquid crystal compound that has garnered significant interest in materials science. Its unique molecular structure, featuring a rigid cyclohexylbenzonitrile core and a flexible butyl chain, gives rise to its mesomorphic properties. While primarily utilized in the development of liquid crystal displays (LCDs) and other optoelectronic devices, a comprehensive understanding of its physicochemical characteristics is paramount for any potential application, including exploratory research in drug development where rigid scaffolds are of interest. This guide provides a detailed overview of the core physicochemical properties of this compound, along with standardized experimental protocols for their determination and a plausible synthetic route.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₂₃N | [1][2][3] |

| Molecular Weight | 241.38 g/mol | [1][2][3] |

| CAS Number | 61204-00-0 | [2][4] |

| Appearance | White to off-white crystalline powder or solid | [4][5] |

| Melting Point | 41-45 °C | [4][5] |

| Boiling Point | Approximately 335-340 °C at 760 mmHg | [4] |

| Solubility in Water | Insoluble | [4] |

| Solubility in Organic Solvents | Soluble in common organic solvents such as toluene and dichloromethane. | [4] |

| Density | Approximately 0.97 g/cm³ | [4] |

| Flash Point | Approximately 147 °C | [4] |

| Refractive Index | Approximately 1.52-1.53 | [4] |

| LogP (calculated) | No experimentally determined value was found. A calculated value would be approximately 6.1. | [6] |

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[7]

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block of the apparatus alongside a thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[7]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range represents the melting point of the substance.[7][8]

Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology:

-

Sample Preparation: A small quantity (a few milliliters) of molten this compound is placed in a small test tube or fusion tube.[9][10]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the liquid.[9]

-

Heating: The test tube assembly is attached to a thermometer and heated in a Thiele tube or a suitable heating block. The heating should be gradual and uniform.[9]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities will be used, including water, ethanol, acetone, toluene, and dichloromethane.

-

Procedure: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube. A small volume of the selected solvent (e.g., 1 mL) is added.[4]

-

Observation: The mixture is agitated (e.g., by vortexing) and observed for dissolution at room temperature. If the solid dissolves completely, it is recorded as "soluble." If it does not dissolve, it is recorded as "insoluble." For quantitative analysis, the amount of solute that can be dissolved in a given amount of solvent at a specific temperature can be determined by adding the solute portion-wise until saturation is reached.

LogP (Octanol-Water Partition Coefficient) Determination

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. LogP is the logarithm of this ratio and is a key indicator of a compound's lipophilicity.

Methodology (Shake-Flask Method):

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the layers to separate.

-

Sample Preparation: A known amount of this compound is dissolved in a known volume of the pre-saturated n-octanol.

-

Partitioning: A known volume of the pre-saturated water is added to the octanol solution. The mixture is then shaken vigorously for a set period to allow for the partitioning of the solute between the two phases.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Concentration Analysis: The concentration of the solute in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Synthesis of this compound

A plausible and widely used method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.

Reaction Scheme:

4-(trans-4-Butylcyclohexyl)bromide reacts with 4-cyanophenylboronic acid in the presence of a palladium catalyst and a base to yield this compound.

Suzuki-Miyaura coupling for the synthesis of this compound.

Experimental Workflow:

Experimental workflow for the synthesis and purification.

General Procedure:

-

Reaction Setup: A reaction flask is charged with 4-(trans-4-Butylcyclohexyl)bromide, 4-cyanophenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/water).

-

Inert Atmosphere: The reaction mixture is degassed and placed under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: The mixture is heated to reflux with stirring for a specified period, and the reaction progress is monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the pure this compound.

-

Characterization: The structure and purity of the final product are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Biological Activity and Signaling Pathways

Extensive searches of scientific literature and chemical databases did not yield any significant information regarding the biological activity or involvement in specific signaling pathways for this compound. Its research and applications to date have been predominantly in the field of materials science, particularly as a component of liquid crystal mixtures. While its rigid structure could be of interest as a scaffold in medicinal chemistry, there is currently no published data to support any specific biological target or therapeutic application.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical characteristics of this compound, including tabulated data and detailed experimental protocols for their determination. A plausible synthetic route via the Suzuki-Miyaura cross-coupling has also been outlined. For researchers and scientists, this information serves as a foundational resource for the handling, analysis, and potential application of this compound. For drug development professionals, while there is no current evidence of biological activity, the well-defined structure and properties of this molecule may offer a starting point for the design of novel molecular scaffolds. Further research would be required to explore any potential biological relevance.

References

- 1. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. old.rrjournals.com [old.rrjournals.com]

- 4. 4-Cyanophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 5. orgsyn.org [orgsyn.org]

- 6. youtube.com [youtube.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-(trans-4-Butylcyclohexyl)benzonitrile (CAS: 61204-00-0)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 4-(trans-4-Butylcyclohexyl)benzonitrile, a key component in the field of materials science, particularly in the formulation of liquid crystal mixtures. This document collates available physicochemical data, outlines a plausible synthetic approach, discusses its primary application in display technology, and details critical safety and handling information. All quantitative data is presented in tabular format for clarity and ease of comparison. While this compound is primarily used in materials science, this guide is structured to be accessible to professionals in drug development who may encounter similar molecular scaffolds.

Physicochemical Properties

This compound is a moderately polar organic compound, appearing as a white to off-white solid at room temperature.[1] Its defining characteristic is its ability to form a nematic liquid crystal phase over a specific temperature range.[2] Key physical and chemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 61204-00-0 | [2][3][4] |

| Molecular Formula | C₁₇H₂₃N | [3][4][5] |

| Molecular Weight | 241.38 g/mol | [3][4][5] |

| Appearance | White to off-white solid/powder/crystal | [1][3] |

| Melting Point | 35 - 45 °C | [1][3] |

| Boiling Point | ~382.3 °C at 760 mmHg | [1] |

| Density | ~0.98 g/cm³ | [1] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., toluene, dichloromethane) | [1] |

| Mesophase Behavior | Nematic (N) phase transition from crystal (Cr) at ~41 °C | [2] |

| InChI Key | YYAVXASAKUOZJJ-UHFFFAOYSA-N | [5] |

**3.0 Synthesis and Purification

A representative workflow is depicted below. This process would typically begin with the alkylation of a cyclohexane derivative, followed by a coupling reaction (such as a Suzuki or Grignard coupling) to form the core biphenyl-like structure, and finally purification to isolate the desired trans-isomer.

Caption: Figure 1: Plausible General Synthesis Workflow

Representative Experimental Protocol (Illustrative Example)

The following protocol is a generalized representation and has not been directly sourced from a publication for this specific compound. It is intended for illustrative purposes only.

Step 1: Synthesis of 4-Butylcyclohexyl bromide

-

To a solution of 4-butylcyclohexanol in a suitable anhydrous solvent (e.g., diethyl ether) under an inert atmosphere (N₂ or Ar), slowly add phosphorus tribromide (PBr₃) at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

The reaction is quenched by the slow addition of water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield crude 4-butylcyclohexyl bromide, which may be used directly or purified by vacuum distillation.

Step 2: Suzuki Coupling

-

To a reaction vessel, add 4-butylcyclohexyl bromide, 4-cyanophenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable base (e.g., K₂CO₃).

-

Add a solvent system, such as a mixture of toluene and water.

-

Heat the mixture to reflux under an inert atmosphere for several hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture, separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Step 3: Purification

-

The crude product, a mixture of cis and trans isomers, is purified.

-

Recrystallization from a suitable solvent (e.g., ethanol or hexane) is a common method to isolate the desired trans-isomer, which is typically less soluble and has a higher melting point.

-

Alternatively, column chromatography on silica gel can be employed for separation.

-

The purity of the final product should be confirmed by analytical methods such as NMR, GC-MS, and melting point analysis.

Spectroscopic Characterization

Detailed, assigned spectroscopic data from peer-reviewed sources were not identified. However, the expected spectral characteristics can be inferred from the molecular structure. An analytical workflow for characterization is presented below.

Caption: Figure 2: Analytical Characterization Workflow

-

¹H NMR: The spectrum is expected to show multiplets in the aliphatic region (~0.9-2.6 ppm) corresponding to the butyl chain and cyclohexyl ring protons. The aromatic protons on the benzonitrile ring would appear as a characteristic AA'BB' system in the aromatic region (~7.3-7.7 ppm).

-

¹³C NMR: The spectrum should display distinct signals for the aliphatic carbons of the butyl and cyclohexyl groups, as well as signals for the aromatic carbons. The nitrile carbon (C≡N) would appear downfield (~118-120 ppm), and the quaternary aromatic carbon attached to the nitrile group would be found around ~110-115 ppm.

-

FTIR Spectroscopy: A prominent, sharp absorption band is expected in the range of 2220-2230 cm⁻¹, which is characteristic of the nitrile (C≡N) stretching vibration.

-

Mass Spectrometry: The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 241. The fragmentation pattern would likely involve cleavage of the butyl group and fragmentation of the cyclohexyl ring.

Applications in Liquid Crystal Displays (LCDs)

The primary application of this compound is as a component in nematic liquid crystal mixtures for use in LCDs.[3] Its molecular shape (a rigid core with a flexible alkyl chain) and dipole moment (from the nitrile group) are crucial for its liquid crystalline properties.

In a typical Twisted Nematic (TN) LCD, a thin layer of a liquid crystal mixture is placed between two glass polarizers that are oriented 90 degrees to each other.[6] The inner surfaces of the glass are treated with an alignment layer, which orients the liquid crystal molecules adjacent to the surface.[7] The alignment layers are set up to cause the liquid crystal molecules to undergo a 90-degree twist from one plate to the other.[7][8]

-

OFF State (No Voltage): Light passes through the first polarizer. As it travels through the twisted liquid crystal layer, its polarization plane is rotated by 90 degrees, allowing it to pass through the second polarizer. The pixel appears bright.[6]

-

ON State (Voltage Applied): An electric field is applied across the liquid crystal layer. The molecules (like this compound) align themselves with the electric field, losing their twisted arrangement.[6][8] Light passes through the first polarizer but is not rotated by the untwisted liquid crystals. It is then blocked by the second polarizer, and the pixel appears dark.[6]

Caption: Figure 3: Twisted Nematic LCD Principle

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions. It is toxic if ingested, inhaled, or in contact with skin, and causes skin and serious eye irritation.[6]

Table 2: GHS Hazard and Precautionary Information

| Category | Code | Statement |

| Hazard Pictograms | Danger | |

| Hazard Statements | H301 + H311 + H331 | Toxic if swallowed, in contact with skin or if inhaled |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| Precautionary - Prevention | P261 | Avoid breathing dust. |

| P264 | Wash skin thoroughly after handling. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Precautionary - Response | P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Precautionary - Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Precautionary - Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Source: TCI Safety Data Sheet[6]

Handling and Storage Recommendations

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, protective clothing, and safety goggles or a face shield.[6][7]

-

Storage: Store in a cool, dry, well-ventilated place away from direct sunlight and incompatible materials such as strong oxidizing agents.[1] Keep the container tightly sealed to prevent exposure to moisture and air.[1]

-

First Aid: In case of inhalation, move to fresh air.[7] For skin contact, wash off immediately with plenty of soap and water.[7] For eye contact, rinse cautiously with water for several minutes.[7] If swallowed, rinse mouth and call a poison center or doctor immediately.[6] Always seek medical attention after exposure.

References

- 1. hicenda.com [hicenda.com]

- 2. SYNTHON Chemicals Shop | trans-4-(4´-n-Butylcyclohexyl)benzonitrile | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. Bigshot: Learn - Lcd Display - Liquid Crystal [bigshotcamera.com]

- 7. Alignment layer - Wikipedia [en.wikipedia.org]

- 8. newvisiondisplay.com [newvisiondisplay.com]

Mesomorphic Behavior of 4-(trans-4-Butylcyclohexyl)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mesomorphic behavior of 4-(trans-4-Butylcyclohexyl)benzonitrile, a calamitic (rod-shaped) liquid crystal. This document summarizes its known phase transitions, presents relevant quantitative data, and outlines the standard experimental protocols used for characterization.

Introduction

This compound, also known by its abbreviation PCH4, belongs to the family of alkylcyclohexylbenzonitrile liquid crystals. These materials are of significant interest due to their application in display technologies and other electro-optic devices. Their mesomorphic properties, characterized by intermediate phases between the crystalline solid and the isotropic liquid state, are crucial for these applications. This guide focuses on the thermotropic liquid crystalline behavior of the butyl homologue of this series.

Mesomorphic Phase Transitions

This compound is known to exhibit a nematic liquid crystal phase. The nematic phase is characterized by molecules that have long-range orientational order but no long-range positional order.

Quantitative Data

The phase transition temperatures for this compound are summarized in the table below. It is noteworthy that available data suggests a very narrow nematic range for this particular compound.

| Transition | Temperature (°C) | Temperature (K) | Enthalpy Change (ΔH) |

| Crystal to Nematic (Cr-N) | 41 | 314.15 | Data not available |

| Nematic to Isotropic (N-I) | 41 | 314.15 | Data not available |

Note: The notation "Cr 41 N 41 I" from commercial suppliers suggests that both the melting and clearing points are at 41°C.[1] This indicates a monotropic or a very narrow enantiotropic nematic range. Further experimental verification is recommended to determine the precise width of the nematic phase.

Experimental Protocols

The characterization of the mesomorphic behavior of liquid crystals like this compound typically involves a combination of thermal analysis and optical microscopy.

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperatures and associated enthalpy changes.

Methodology:

-

A small sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC furnace.

-

The furnace is heated at a constant rate (e.g., 5-10 °C/min) to a temperature well above the expected isotropic transition.

-

The heat flow to the sample relative to the reference is recorded as a function of temperature.

-

The sample is then cooled at the same constant rate back to the starting temperature.

-

Endothermic peaks on heating and exothermic peaks on cooling correspond to phase transitions. The peak onset temperature is typically taken as the transition temperature, and the integrated peak area corresponds to the enthalpy of the transition.

Polarized Optical Microscopy (POM)

Objective: To visually identify the liquid crystal phases and their characteristic textures.

Methodology:

-

A small amount of the sample is placed on a clean glass microscope slide.

-

A coverslip is placed over the sample, and it is heated on a hot stage to the isotropic liquid phase to ensure a thin, uniform film.

-

The sample is then cooled slowly while being observed through a polarizing microscope with crossed polarizers.

-

The isotropic liquid phase will appear dark (extinguished).

-

Upon cooling, the appearance of birefringence indicates the transition to a liquid crystalline phase. The specific textures observed (e.g., Schlieren, threaded) are characteristic of the nematic phase.

-

Further cooling will show the crystallization of the material.

-

The transition temperatures are recorded as the points where these textural changes begin.

Visualization of Phase Transitions

The following diagrams illustrate the phase transition sequence of this compound and a typical experimental workflow for its characterization.

References

Unveiling the Mesophase Behavior of 4-(trans-4-Butylcyclohexyl)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core thermodynamic properties of the liquid crystal compound 4-(trans-4-Butylcyclohexyl)benzonitrile, often referred to as BCH-4. A comprehensive understanding of its phase transition temperatures and associated energetic changes is critical for its application in various fields, including display technologies and advanced material science. This document provides a detailed overview of its phase behavior, the experimental protocols for its characterization, and the underlying thermodynamic principles.

Core Physical Properties and Phase Transitions

This compound is a calamitic (rod-shaped) liquid crystal that exhibits a nematic phase, a state of matter intermediate between a crystalline solid and an isotropic liquid. In the nematic phase, the molecules have long-range orientational order but no long-range positional order. The transitions between these phases are characterized by distinct temperatures and enthalpy changes.

Quantitative Phase Transition Data

The key thermal transitions for this compound are the melting from a crystalline solid (Cr) to a nematic liquid crystal (N) and the clearing point, where the nematic phase transitions to an isotropic liquid (I). While there is some variation in reported values, a consistent set of data from commercial suppliers indicates the following phase behavior.

| Transition | Temperature (°C) | Enthalpy Change (ΔH) |

| Crystal (Cr) to Nematic (N) | 41 | Data not available |

| Nematic (N) to Isotropic (I) | 41 | Data not available |

Experimental Determination of Phase Transitions

The characterization of the phase transitions of liquid crystals like this compound is primarily conducted using two key analytical techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is ideal for determining the temperatures and enthalpies of phase transitions.

Experimental Protocol:

-

Sample Preparation: A small sample of this compound (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is then purged with an inert gas, such as nitrogen, to prevent oxidation.

-

Thermal Program: A heat-cool-heat cycle is typically employed to erase the sample's prior thermal history and ensure reproducible results. A common protocol involves:

-

Heating from room temperature to a temperature well above the isotropic phase (e.g., 60°C) at a controlled rate (e.g., 5-10 °C/min).

-

Holding at the high temperature for a few minutes to ensure thermal equilibrium.

-

Cooling back to the starting temperature at the same controlled rate.

-

A second heating run is then performed, and the data from this run is used for analysis.

-

-

Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic peaks on heating correspond to the crystal-to-nematic and nematic-to-isotropic transitions. The onset temperature of the peak is typically taken as the transition temperature, and the area under the peak is integrated to determine the enthalpy of the transition (ΔH).

Polarized Optical Microscopy (POM)

POM is an essential technique for visually identifying liquid crystalline phases and their transitions. It relies on the birefringent (anisotropic) nature of liquid crystals, which interact with polarized light to produce characteristic textures.

Experimental Protocol:

-

Sample Preparation: A small amount of this compound is placed on a clean glass microscope slide and covered with a coverslip.

-

Hot Stage Setup: The slide is placed on a hot stage, which allows for precise temperature control and ramping.

-

Microscope Configuration: The sample is observed under a polarizing microscope with crossed polarizers.

-

Observation during Thermal Cycling: The sample is slowly heated from its solid state.

-

Upon melting into the nematic phase, a characteristic texture (e.g., Schlieren or marbled) will appear due to the birefringence of the liquid crystal. The temperature of this appearance is the melting point.

-

As the temperature continues to rise, the sample will abruptly become dark (isotropic) at the clearing point, as the isotropic liquid is not birefringent.

-

-

Cooling Cycle: The sample is then cooled from the isotropic phase to observe the formation of the nematic phase from the isotropic liquid, which appears as bright droplets that coalesce.

Logical Workflow for Phase Transition Characterization

The following diagram illustrates the logical workflow for the comprehensive characterization of the phase transition temperatures of this compound.

References

An In-Depth Technical Guide to the Dielectric Anisotropy of 4-(trans-4-Butylcyclohexyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dielectric anisotropy of the nematic liquid crystal 4-(trans-4-Butylcyclohexyl)benzonitrile, also known as BCH-4CN. This document details its dielectric properties, the experimental protocols for their measurement, and a visualization of the experimental workflow.

Core Concepts: Dielectric Anisotropy in Nematic Liquid Crystals

Nematic liquid crystals are characterized by molecules that have long-range orientational order but no long-range positional order. This anisotropy in their molecular structure leads to anisotropic physical properties, including the dielectric permittivity. When an external electric field is applied to a nematic liquid crystal, the response of the material depends on the orientation of the liquid crystal director relative to the field.

The dielectric anisotropy (Δε) is a crucial parameter that quantifies this anisotropic behavior. It is defined as the difference between the dielectric permittivity measured parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director:

Δε = ε∥ - ε⊥

A positive dielectric anisotropy (Δε > 0) indicates that the component of the dielectric permittivity parallel to the director is greater than the perpendicular component. This property is fundamental to the operation of many liquid crystal display (LCD) technologies and other electro-optical devices.

Quantitative Data for this compound

The dielectric properties of this compound have been experimentally determined. The following table summarizes the available quantitative data for this compound.

| Parameter | Symbol | Value | Conditions |

| Dielectric Anisotropy | Δε | +13.0 | 1 kHz, 20 °C (extrapolated) |

| Parallel Dielectric Permittivity | ε∥ | 16.0 | 1 kHz, 20 °C (extrapolated) |

| Perpendicular Dielectric Permittivity | ε⊥ | 3.0 | 1 kHz, 20 °C (calculated) |

Note on Temperature and Frequency Dependence:

The dielectric anisotropy of nematic liquid crystals is generally dependent on both temperature and the frequency of the applied electric field.

-

Temperature: As the temperature increases and approaches the nematic-isotropic phase transition temperature (clearing point), the orientational order of the liquid crystal molecules decreases. This leads to a decrease in the dielectric anisotropy, which becomes zero in the isotropic phase.

-

Frequency: The dielectric permittivity, and consequently the dielectric anisotropy, can also exhibit frequency dependence, particularly at higher frequencies, due to dielectric relaxation phenomena.

Experimental Protocols for Measuring Dielectric Anisotropy

The determination of the dielectric anisotropy of a nematic liquid crystal involves measuring the capacitance of a liquid crystal cell in two different molecular orientations. The following is a detailed methodology based on standard experimental practices.

Materials and Equipment

-

Liquid Crystal Sample: this compound

-

Liquid Crystal Cells: Two sandwich-type cells consisting of two parallel glass plates with transparent conductive coatings (e.g., Indium Tin Oxide - ITO).

-

One cell with a planar alignment layer to orient the liquid crystal director parallel to the glass plates.

-

One cell with a homeotropic alignment layer to orient the liquid crystal director perpendicular to the glass plates.

-

-

Spacers: To ensure a uniform cell gap (typically in the range of 5-20 µm).

-

Impedance Analyzer or LCR Meter: For measuring capacitance and dielectric loss as a function of frequency.

-

Temperature Controller: To precisely control the temperature of the liquid crystal cell.

-

Polarizing Optical Microscope: To verify the alignment of the liquid crystal within the cells.

-

Solvents: For cleaning the liquid crystal cells (e.g., acetone, isopropanol).

Experimental Procedure

-

Cell Preparation:

-

Thoroughly clean the ITO-coated glass substrates.

-

Apply the appropriate alignment layer (e.g., rubbed polyimide for planar alignment, or a surfactant like lecithin for homeotropic alignment).

-

Assemble the cells using spacers and a suitable adhesive, leaving a small opening for filling.

-

-

Liquid Crystal Filling:

-

Heat the liquid crystal sample to its isotropic phase.

-

Fill the prepared cells with the liquid crystal via capillary action in the isotropic phase to ensure defect-free alignment.

-

Slowly cool the filled cells to the desired measurement temperature in the nematic phase.

-

-

Alignment Verification:

-

Examine the filled cells under a polarizing optical microscope to confirm the uniformity of the planar and homeotropic alignments.

-

-

Dielectric Measurements:

-

Place the liquid crystal cell in the temperature-controlled holder.

-

Connect the cell electrodes to the impedance analyzer.

-

Measure the capacitance of the empty cell (C_empty) before filling.

-

For the planar aligned cell , the applied electric field is perpendicular to the liquid crystal director. The measured capacitance (C⊥) is used to determine the perpendicular component of the dielectric permittivity (ε⊥).

-

For the homeotropic aligned cell , the applied electric field is parallel to the liquid crystal director. The measured capacitance (C∥) is used to determine the parallel component of the dielectric permittivity (ε∥).

-

Perform the capacitance measurements at the desired frequency (e.g., 1 kHz) and temperature. For temperature-dependent studies, measurements are taken at various temperature points as the cell is heated or cooled at a controlled rate.

-

-

Calculation of Dielectric Permittivity:

-

The parallel and perpendicular components of the dielectric permittivity are calculated using the following formulas:

-

ε∥ = C∥ / C_empty

-

ε⊥ = C⊥ / C_empty

-

-

The dielectric anisotropy (Δε) is then calculated as:

-

Δε = ε∥ - ε⊥

-

-

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the dielectric anisotropy of a liquid crystal.

An In-depth Technical Guide to the Optical Properties of 4-(trans-4-Butylcyclohexyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(trans-4-Butylcyclohexyl)benzonitrile, a nematic liquid crystal, is a material of significant interest in the development of advanced optical and electro-optical devices. Its unique molecular structure, consisting of a butylcyclohexyl group attached to a benzonitrile moiety, gives rise to anisotropic optical properties that are highly sensitive to external stimuli such as temperature and electric fields. This technical guide provides a comprehensive overview of the core optical properties of this compound, including its refractive indices, birefringence, and absorption characteristics. Detailed experimental protocols for the characterization of these properties are also presented to facilitate further research and application development.

Core Optical Properties

The defining optical characteristic of this compound is its birefringence, which is the difference between the extraordinary refractive index (n_e) and the ordinary refractive index (n_o). This property arises from the rod-like shape of the molecules and their tendency to align along a common director axis in the nematic phase.

The optical properties of homologous series of 4-(trans-4-alkylcyclohexyl)benzonitriles (nCH) and related cyanobiphenyls have been studied, but detailed data for the n=4 (butyl) derivative remains elusive in readily available sources. The birefringence of these materials is known to be dependent on the length of the alkyl chain, the molecular structure, and the temperature.

Experimental Protocols for Optical Characterization

Accurate determination of the optical properties of this compound is crucial for its application in various devices. The following are detailed methodologies for key experiments.

Measurement of Refractive Indices (n_e and n_o) and Birefringence (Δn)

A common and effective method for determining the principal refractive indices and birefringence of nematic liquid crystals is the thin prism method .

Experimental Workflow:

Measurement of Absorption Spectrum

The absorption spectrum of this compound can be determined using a standard UV-Vis spectrophotometer .

Experimental Workflow:

Data Presentation

Table 1: Refractive Indices and Birefringence at Various Wavelengths (Constant Temperature)

| Wavelength (nm) | n_o | n_e | Birefringence (Δn = n_e - n_o) |

Table 2: Temperature Dependence of Refractive Indices and Birefringence (Constant Wavelength)

| Temperature (°C) | n_o | n_e | Birefringence (Δn = n_e - n_o) |

Table 3: Absorption Maxima

| Solvent | λ_max (nm) | Molar Absorptivity (ε) |

Signaling Pathways and Logical Relationships

As this compound is a liquid crystal material primarily used for its optical properties in devices, it is not typically involved in biological signaling pathways in the context of drug development. Therefore, no signaling pathway diagrams are relevant to this technical guide.

The logical relationship in the context of its application is the cause-and-effect relationship between external stimuli and its optical response.

Conclusion

This technical guide has outlined the key optical properties of this compound and provided detailed experimental protocols for their measurement. While specific quantitative data remains to be extensively published, the methodologies and data presentation templates provided herein offer a robust framework for researchers and scientists to characterize this important liquid crystal material. The understanding and precise measurement of its optical properties are fundamental to its successful integration into next-generation display technologies, spatial light modulators, and other photonic devices. Further research to populate the provided data tables will be invaluable to the materials science and drug development communities.

In-Depth Technical Guide to the Material Safety of 4-(trans-4-Butylcyclohexyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 4-(trans-4-Butylcyclohexyl)benzonitrile, a compound of interest in various research and development applications. The following sections detail its identification, hazardous properties, safe handling procedures, and the experimental basis for its safety assessment.

Chemical Identification and Physicochemical Properties

Proper identification and understanding of the physical and chemical properties of a substance are fundamental to its safe handling.

| Identifier | Value | Citation |

| Chemical Name | This compound | [1] |

| CAS Number | 61204-00-0 | [2] |

| Molecular Formula | C17H23N | [1][2] |

| Molecular Weight | 241.38 g/mol | [2][3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 41 °C | [5] |

| Boiling Point | Not available | |

| Solubility | Insoluble in water. | [4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement | Citation |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | [1][4] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | [1][4] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | [1][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][4] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [1][4] |

Hazard Pictograms:

-

(Acute Toxicity)

-

(Irritant)

Safe Handling and Emergency Procedures

Strict adherence to safety protocols is mandatory when handling this compound.

| Aspect | Recommendation | Citation |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | [4] |

| Handling | Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. | [4][6] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. | [4] |

| In case of Ingestion | Immediately call a POISON CENTER or doctor. Rinse mouth. | [4][6] |

| In case of Skin Contact | Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell. | [4][6] |

| In case of Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor. | [4][6] |

| In case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [4][6] |

Experimental Protocols for Hazard Assessment

The hazard classifications listed above are determined through standardized experimental protocols. While specific study data for this compound is not publicly available, the following sections describe the likely methodologies based on OECD (Organisation for Economic Co-operation and Development) guidelines, which are the international standard for chemical safety testing.

Acute Toxicity Testing

The "toxic" classification for oral, dermal, and inhalation routes is likely based on studies following these OECD guidelines.

-

Acute Oral Toxicity (e.g., OECD Guideline 423 - Acute Toxic Class Method): This method involves the administration of the substance by oral gavage to a small group of animals at one of a series of fixed dose levels. The presence or absence of mortality in this group determines the next dose level to be used. The final classification is based on the dose at which mortality is observed.

-

Acute Dermal Toxicity (e.g., OECD Guideline 402 - Acute Dermal Toxicity): The substance is applied to a shaved area of the skin of the test animals for a 24-hour period. The animals are then observed for up to 14 days for signs of toxicity and mortality.

-

Acute Inhalation Toxicity (e.g., OECD Guideline 403 - Acute Inhalation Toxicity): Animals are exposed to the substance, typically as a dust or aerosol, in an inhalation chamber for a defined period (e.g., 4 hours). Observations for toxicity and mortality are then made over a 14-day period.

Skin and Eye Irritation Testing

The "causes skin irritation" and "causes serious eye irritation" classifications are likely derived from studies following these protocols.

-

Skin Irritation (e.g., OECD Guideline 404 - Acute Dermal Irritation/Corrosion): A small amount of the substance is applied to a patch of skin on a test animal. The area is observed for signs of erythema (redness) and edema (swelling) at specific time points after application. The severity of these reactions is scored to determine the irritation potential.

-

Eye Irritation (e.g., OECD Guideline 405 - Acute Eye Irritation/Corrosion): A measured amount of the substance is instilled into the conjunctival sac of one eye of a test animal, with the other eye serving as a control. The eyes are examined at regular intervals for effects on the cornea, iris, and conjunctiva, which are scored to classify the level of irritation.

Logical Relationship for Handling and Exposure

The following diagram illustrates the logical flow of actions and considerations in the event of an exposure to this compound.

This guide is intended to provide detailed safety information for trained professionals. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical and ensure that all appropriate institutional safety protocols are followed.

References

- 1. This compound | C17H23N | CID 109062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. tcichemicals.com [tcichemicals.com]

- 5. rbnainfo.com [rbnainfo.com]

- 6. chemscene.com [chemscene.com]

Solubility Profile of 4-(trans-4-Butylcyclohexyl)benzonitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(trans-4-Butylcyclohexyl)benzonitrile, a key intermediate in various industrial applications, including the synthesis of liquid crystals and active pharmaceutical ingredients. Understanding its solubility in different organic solvents is crucial for process development, formulation, and quality control. This document compiles available solubility data, outlines detailed experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Quantitative Solubility Data

| Organic Solvent | Chemical Formula | Polarity | Solubility |

| Toluene | C₇H₈ | Non-polar | Soluble |

| Dichloromethane | CH₂Cl₂ | Polar aprotic | Soluble |

| Methanol | CH₃OH | Polar protic | Likely soluble* |

| Water | H₂O | Polar protic | Insoluble |

*Based on the reported solubility of the similar compound, 4-(trans-4-Pentylcyclohexyl)benzonitrile, in methanol.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in an organic solvent of interest. The gravimetric method is a classic and reliable technique, while the UV-Vis spectrophotometric method can be employed if the compound exhibits a suitable chromophore.

Gravimetric Method (Shake-Flask)

This method directly measures the mass of the dissolved solute in a saturated solution.

Materials:

-

This compound (solid)

-

Selected organic solvent

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). Periodically check for the continued presence of undissolved solid.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the solution to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette.

-

Immediately filter the collected supernatant through a syringe filter compatible with the solvent to remove any undissolved microparticles.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer the filtered saturated solution to the pre-weighed evaporating dish.

-

Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without degrading the solute. The boiling point of the solvent should be considered.

-

Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final mass of the dish and solute minus the initial mass of the empty dish.

-

Solubility can be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

UV-Vis Spectrophotometric Method

This method is suitable if this compound exhibits significant absorbance at a specific wavelength in the UV-Vis spectrum and the chosen solvent is transparent in that region.

Materials:

-

This compound (solid)

-

Selected organic solvent (UV-grade)

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as described in the gravimetric method (Section 2.1, step 1) to prepare a saturated solution at the desired temperature.

-

-

Sample Collection, Filtration, and Dilution:

-

Withdraw a known volume of the supernatant and filter it as described previously.

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

-

Absorbance Measurement and Concentration Determination:

-

Measure the absorbance of the diluted solution at λmax.

-

Use the equation of the calibration curve to determine the concentration of the diluted solution.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units.

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Solubility Determination.

This diagram outlines the key stages in determining the solubility of a compound using either the gravimetric or spectrophotometric method.

In the absence of specific signaling pathway information for this compound, a logical relationship diagram illustrating the factors influencing its solubility is provided below.

Spectroscopic Characterization of 4-(trans-4-Butylcyclohexyl)benzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(trans-4-Butylcyclohexyl)benzonitrile, a molecule of interest in materials science and medicinal chemistry. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Core Spectroscopic Data

The following tables summarize the anticipated and reported spectroscopic data for this compound. This information is critical for the identification, characterization, and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): While a publicly available, fully assigned spectrum is not readily accessible, the expected chemical shifts and multiplicities can be predicted based on the molecular structure. These predictions are invaluable for spectral assignment upon data acquisition.

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |

| Aromatic (ortho to CN) | 7.55 - 7.65 | Doublet | 2H |

| Aromatic (meta to CN) | 7.35 - 7.45 | Doublet | 2H |

| Cyclohexyl (CH-Ar) | 2.50 - 2.65 | Triplet of triplets | 1H |

| Cyclohexyl (CH-Butyl) | 1.80 - 1.95 | Multiplet | 1H |

| Cyclohexyl (CH₂) | 1.20 - 1.60 | Multiplet | 8H |

| Butyl (CH₂) | 1.20 - 1.40 | Multiplet | 6H |

| Butyl (CH₃) | 0.85 - 0.95 | Triplet | 3H |

¹³C NMR (Carbon-13 NMR): Publicly available data indicates the presence of the following signals.

| Carbon | Chemical Shift (δ) ppm (Reported) |

| C≡N | ~119 |

| Quaternary Aromatic (C-CN) | ~110 |

| Aromatic CH | ~127, ~132 |

| Quaternary Aromatic (C-Cyclohexyl) | ~148 |

| Cyclohexyl CH | ~45, ~35 |

| Cyclohexyl CH₂ | ~34, ~30 |

| Butyl CH₂ | ~36, ~29, ~23 |

| Butyl CH₃ | ~14 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2220 - 2240 | Strong, Sharp |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 2960 | Strong |

| C=C (Aromatic) | 1600 - 1610, 1485 - 1500 | Medium to Strong |

| C-H Bending (Cyclohexyl & Butyl) | 1445 - 1470 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| Ion | m/z (Mass-to-Charge Ratio) | Relative Abundance |

| [M]⁺ (Molecular Ion) | 241 | Moderate |

| [M - C₄H₉]⁺ | 184 | |

| [C₉H₁₀N]⁺ | 130 | |

| [C₈H₈N]⁺ | 116 | |

| [C₄H₉]⁺ | 57 |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

¹H NMR Acquisition:

-

Instrument: 400 MHz (or higher) NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

-

Number of Scans: 16-64 (depending on concentration)

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-12 ppm

-

Referencing: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

-

Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30')

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-160 ppm

-

Referencing: CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR: This is a convenient method for solid samples.

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

Clean the crystal thoroughly after the measurement.

Thin Solid Film Method:

-

Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).

-

Drop the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

-

Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

The Dawn of a New Display Era: The Discovery and Enduring Legacy of PCH Liquid Crystals

A pivotal moment in display technology, the 1977 discovery of phenylcyclohexane (PCH) liquid crystals by Rudolf Eidenschink at Merck, ushered in an era of high-performance liquid crystal displays (LCDs) that continues to this day. This technical guide delves into the history, synthesis, and fundamental properties of PCH liquid crystals, offering researchers, scientists, and drug development professionals a comprehensive understanding of these foundational materials.

The advent of PCH liquid crystals was a direct response to the limitations of the then-standard cyanobiphenyl materials. While groundbreaking in their own right, cyanobiphenyls suffered from relatively high viscosity and insufficient stability for the burgeoning demands of the display industry. The quest for more robust and faster-switching liquid crystals led Eidenschink and his team to explore novel molecular architectures, culminating in the synthesis of the PCH series. These new compounds, characterized by a cyclohexane ring replacing a benzene ring in the core structure, exhibited significantly lower viscosity and superior chemical and photochemical stability, paving the way for the mass production of reliable and long-lasting LCDs.

Physicochemical Properties of PCH Liquid Crystals

The defining characteristic of PCH liquid crystals is their favorable combination of physical properties, which are crucial for their application in electro-optical devices. The following tables summarize key quantitative data for a homologous series of 4-(trans-4-n-alkylcyclohexyl)benzonitriles (n-PCH).

| Homologue (n) | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Nematic-Isotropic Transition Temperature (°C) |

| 3 | C₁₆H₂₁N | 227.35 | ~30 | ~43 |

| 5 | C₁₈H₂₅N | 255.40 | 30-55 | ~55 |

| 7 | C₂₀H₂₉N | 283.46 | ~40 | ~65 |

| Homologue (n) | Viscosity (mPa·s at 20°C) | Birefringence (Δn at 589 nm, 20°C) | Dielectric Anisotropy (Δε at 1 kHz, 20°C) |

| 3 | ~15 | ~0.10 | ~+8 |

| 5 | ~20 | ~0.12 | ~+10 |

| 7 | ~25 | ~0.13 | ~+11 |

Experimental Protocols: Synthesis of 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH-5)

The synthesis of PCH liquid crystals is a multi-step process that requires careful control of reaction conditions. The following is a representative protocol for the synthesis of PCH-5.

Step 1: Friedel-Crafts Acylation of Cyclohexylbenzene

-

To a stirred solution of cyclohexylbenzene (1 mole) and acetyl chloride (1.1 moles) in a suitable solvent such as carbon disulfide at 0°C, slowly add anhydrous aluminum chloride (1.2 moles) in portions.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water, sodium bicarbonate solution, and brine, and then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain 4-cyclohexylacetophenone.

Step 2: Huang-Minlon Reduction

-

Mix 4-cyclohexylacetophenone (1 mole), hydrazine hydrate (2 moles), and diethylene glycol.

-

Add potassium hydroxide (2.5 moles) and heat the mixture to 180-200°C for 3-4 hours, allowing water and excess hydrazine to distill off.

-

Cool the reaction mixture, add water, and extract with ether.

-

Wash the ether extract with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the ether to yield 4-ethylcyclohexylbenzene.

Step 3: Benzylic Bromination

-

Dissolve 4-ethylcyclohexylbenzene (1 mole) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 moles) and a catalytic amount of benzoyl peroxide.

-

Reflux the mixture under illumination with a tungsten lamp until all the N-bromosuccinimide is consumed.

-

Cool the mixture, filter off the succinimide, and wash the filtrate with water and brine.

-

Dry the organic layer and remove the solvent to obtain 4-(1-bromoethyl)cyclohexylbenzene.

Step 4: Cyanation

-

To a solution of 4-(1-bromoethyl)cyclohexylbenzene (1 mole) in a polar aprotic solvent such as dimethylformamide, add sodium cyanide (1.2 moles).

-

Heat the mixture to 80-100°C and stir for 6-8 hours.

-

Cool the reaction mixture, pour into water, and extract with ether.

-

Wash the ether extract with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent and purify the crude product by column chromatography followed by recrystallization from a suitable solvent (e.g., ethanol) to obtain 4-(trans-4-pentylcyclohexyl)benzonitrile.

Visualizing the Path to PCH Liquid Crystals and their Synthesis